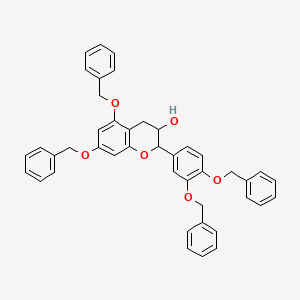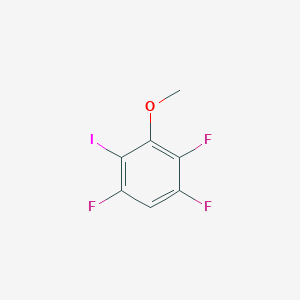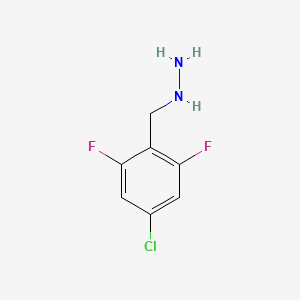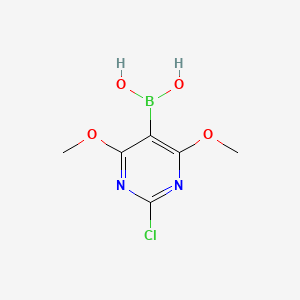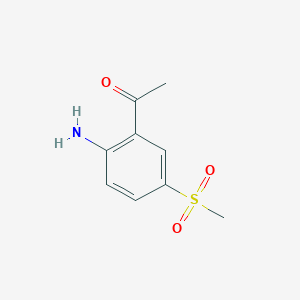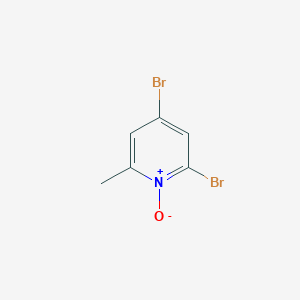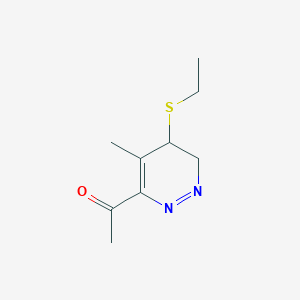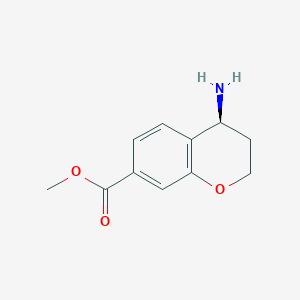
6-Bromo-1,4-dihydroquinoline-2,3-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-Bromo-1,4-dihydroquinoline-2,3-dione is a heterocyclic compound that belongs to the quinoline family. This compound is characterized by the presence of a bromine atom at the 6th position and a quinoline core with two carbonyl groups at the 2nd and 3rd positions. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-1,4-dihydroquinoline-2,3-dione typically involves the cyclization of appropriate precursors. One common method includes the reaction of 2,2-dimethyl-1,3-dioxane-4,6-dione with 4-bromoaniline, followed by cyclization and substitution reactions . The reaction conditions often involve the use of solvents like ethanol and catalysts such as l-proline to achieve good yields.
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, including the preparation of intermediates and their subsequent cyclization. The use of eco-friendly and sustainable methods, such as microwave and ultraviolet irradiation-promoted synthesis, is gaining popularity in industrial settings .
化学反应分析
Types of Reactions: 6-Bromo-1,4-dihydroquinoline-2,3-dione undergoes various chemical reactions, including:
Oxidation: Conversion to quinoline-2,3-dione derivatives.
Reduction: Formation of dihydroquinoline derivatives.
Substitution: Halogenation and alkylation reactions at different positions on the quinoline ring.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Halogenating agents like bromine or chlorine, and alkylating agents like alkyl halides.
Major Products: The major products formed from these reactions include various substituted quinoline derivatives, which can exhibit different biological activities .
科学研究应用
6-Bromo-1,4-dihydroquinoline-2,3-dione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
作用机制
The mechanism of action of 6-Bromo-1,4-dihydroquinoline-2,3-dione involves its interaction with various molecular targets. The compound can inhibit enzymes involved in DNA replication and repair, leading to cell cycle arrest and apoptosis in cancer cells. It may also interact with bacterial enzymes, disrupting their metabolic processes and exhibiting antimicrobial activity .
相似化合物的比较
2-Hydroxyquinoline: Known for its antimicrobial properties.
4-Hydroxyquinoline: Used in the synthesis of various pharmaceuticals.
6-Chloro-1,4-dihydroquinoline-2,3-dione: Exhibits similar biological activities but with different potency and selectivity
Uniqueness: 6-Bromo-1,4-dihydroquinoline-2,3-dione stands out due to the presence of the bromine atom, which can enhance its biological activity and selectivity. This unique substitution pattern allows for the exploration of new therapeutic applications and the development of novel derivatives with improved efficacy .
属性
分子式 |
C9H6BrNO2 |
|---|---|
分子量 |
240.05 g/mol |
IUPAC 名称 |
6-bromo-1,4-dihydroquinoline-2,3-dione |
InChI |
InChI=1S/C9H6BrNO2/c10-6-1-2-7-5(3-6)4-8(12)9(13)11-7/h1-3H,4H2,(H,11,13) |
InChI 键 |
CRZQDIRZKDQXEP-UHFFFAOYSA-N |
规范 SMILES |
C1C2=C(C=CC(=C2)Br)NC(=O)C1=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Calcium;3-hydroxy-4-[(1-sulfonatonaphthalen-2-yl)diazenyl]naphthalene-2-carboxylate](/img/structure/B13121080.png)
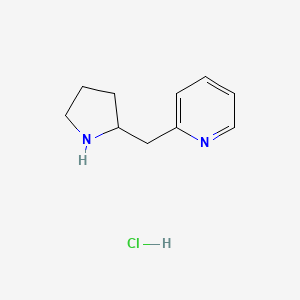
![Bicyclo[2.2.2]octane-2-carboxylicacid, 2-amino-, (2S)-](/img/structure/B13121092.png)
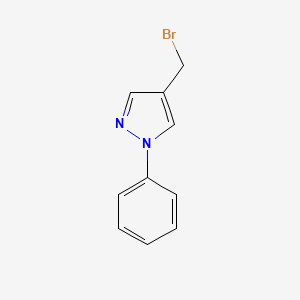
![n,n-Dimethyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazin-3-amine](/img/structure/B13121117.png)
![(3aS,6R,6aR,9bS)-6-hydroxy-6,9-dimethyl-3-methylene-3a,4,5,6,6a,7-hexahydroazuleno[4,5-b]furan-2,8(3H,9bH)-dione](/img/structure/B13121118.png)
